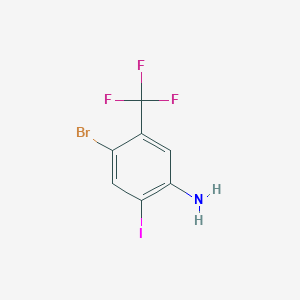

4-Bromo-2-iodo-5-(trifluoromethyl)aniline

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of trifluoromethylation chemistry, which has its roots in early 20th-century investigations. The foundational work in trifluoromethyl group chemistry can be traced to F. Lehmann's 1927 investigations into the relationship between trifluoromethyl groups and biological activity. The synthetic approaches to trifluoromethylated compounds gained significant momentum with Frédéric Swarts' pioneering work in 1892, which established methods for introducing trifluoromethyl groups using antimony fluoride reactions. This early methodology involved the reaction of benzotrichloride with antimony trifluoride to form compounds containing trifluoromethyl groups, laying the groundwork for future developments in fluorinated aromatic chemistry.

The specific compound this compound emerged as part of more recent synthetic endeavors focused on creating highly functionalized aromatic building blocks. The compound's catalog number 868692-81-3 indicates its registration in chemical databases, with its melting point characterized at 64-66 degrees Celsius. The development of this particular polyhalogenated aniline reflects the sophisticated synthetic capabilities that evolved throughout the latter half of the 20th century and into the 21st century, particularly as researchers sought to create increasingly complex molecular architectures for pharmaceutical and materials science applications.

The synthesis methodologies for such complex halogenated compounds have benefited from advances in selective halogenation techniques and the development of metal-free catalytic systems. Recent synthetic approaches have demonstrated the feasibility of constructing polyhalogenated anilines through sequential halogenation strategies, with some methodologies achieving yields of up to 43 percent for related trifluoromethylated aniline derivatives.

Significance in Halogenated Aromatic Chemistry

This compound occupies a prominent position within halogenated aromatic chemistry due to its unique combination of halogen substituents and the trifluoromethyl group. The significance of this compound lies in its representation of advanced halogenation strategies that enable precise control over molecular properties and reactivity patterns. The presence of both bromine and iodine atoms provides differential reactivity profiles, with iodine typically exhibiting greater reactivity in cross-coupling reactions compared to bromine, thus enabling selective functionalization strategies.

The trifluoromethyl group contributes substantially to the compound's significance within fluorinated aromatic chemistry. Trifluoromethylated compounds have emerged as critical components in pharmaceutical development, with notable drugs such as fluoxetine, mefloquine, leflunomide, and celecoxib incorporating trifluoromethyl functionalities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting both the reactivity and stability of the compound under various chemical conditions.

The strategic placement of halogen substituents in this compound creates opportunities for sequential cross-coupling reactions, enabling the construction of complex molecular architectures through controlled synthetic sequences. The differential reactivity of the halogen substituents allows for selective functionalization, with iodine typically participating in oxidative addition processes more readily than bromine in palladium-catalyzed cross-coupling reactions.

Recent research has demonstrated the effectiveness of halogenated anilines in various synthetic transformations, including their use as intermediates in pharmaceutical synthesis and materials science applications. The compound's structural features make it particularly valuable as a building block for creating more complex molecules with enhanced biological activity or improved material properties.

Classification within Aniline Derivatives

This compound belongs to the family of halogenated aniline derivatives, specifically classified as a polyhalogenated aromatic amine. Within the broader classification system of organic compounds, it falls under the category of anilines, which are organic compounds derived from ammonia through the replacement of hydrogen atoms with aryl groups. The compound represents a highly substituted member of this family, featuring three distinct halogen-containing substituents on the benzene ring.

The classification of this compound can be further refined based on its specific substitution pattern. As a 2,4,5-trisubstituted aniline, it exemplifies the structural complexity achievable through modern synthetic organic chemistry. The presence of the trifluoromethyl group places it within the subcategory of fluorinated anilines, while the dual halogen substitution pattern categorizes it among polyhalogenated aromatic compounds.

From a structural perspective, the compound exhibits characteristics typical of electron-deficient aromatic systems due to the combined electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents. This electronic configuration significantly influences its chemical behavior, making it less nucleophilic compared to unsubstituted aniline and more suitable for specific types of chemical transformations.

The compound's classification extends to its role as a synthetic intermediate in organic synthesis. Its multiple reactive sites make it particularly valuable as a building block for constructing complex molecular frameworks through sequential transformation strategies. The strategic positioning of different halogen atoms enables selective functionalization approaches that are crucial in modern synthetic methodology.

Contemporary Research Relevance

The contemporary relevance of this compound spans multiple areas of current scientific research, particularly in medicinal chemistry, materials science, and synthetic methodology development. Recent investigations have highlighted the importance of trifluoromethylated anilines in pharmaceutical research, where they serve as key building blocks for developing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties.

In the context of antimicrobial research, trifluoromethylated aniline derivatives have demonstrated significant potential as antimicrobial agents. Recent studies have shown that compounds such as 2-iodo-4-trifluoromethylaniline exhibit notable antibacterial and antibiofilm properties against Vibrio species, with minimum inhibitory concentrations as low as 50 micrograms per milliliter. These findings suggest that this compound and related compounds may possess similar antimicrobial potential, warranting further investigation in this therapeutic area.

The compound's relevance extends to synthetic methodology research, where it serves as a model substrate for developing new synthetic transformations. Recent advances in metallaphotocatalytic triple coupling reactions have demonstrated the utility of trifluoromethylated aromatic compounds in creating complex molecular architectures. These methodologies enable the synthesis of elaborate nitrogen-containing compounds featuring both trifluoromethyl groups and quaternary carbon motifs, expanding the chemical space accessible to medicinal chemists and materials scientists.

Contemporary research in trifluoromethylation chemistry has also highlighted the compound's potential role in developing new synthetic reagents and methodologies. Recent investigations into novel trifluoromethylating agents, such as those developed from fluorosulfonyldifluoroacetate metal salts, have demonstrated enhanced reactivity and broader substrate scope compared to traditional reagents. These developments suggest that this compound may serve as both a synthetic target and a precursor for developing next-generation trifluoromethylating reagents.

| Research Area | Key Applications | Recent Developments |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates, antiviral agents | Enhanced bioactivity through trifluoromethyl incorporation |

| Antimicrobial Research | Antibacterial and antibiofilm agents | Minimum inhibitory concentrations of 50 μg/mL against Vibrio species |

| Synthetic Methodology | Cross-coupling reactions, building blocks | Metallaphotocatalytic triple coupling reactions |

| Materials Science | Functional materials, electronic applications | Fluorinated aromatic systems for enhanced stability |

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAKTQHZBAPCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670551 | |

| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868692-81-3 | |

| Record name | 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research, and its specific targets may vary depending on the context of the study.

Mode of Action

It’s known that anilines, in general, can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain viruses.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-iodo-5-(trifluoromethyl)aniline. For instance, it should be stored in a cool, dry, and well-ventilated place.

Biological Activity

4-Bromo-2-iodo-5-(trifluoromethyl)aniline, a compound with the molecular formula C₇H₄BrF₃IN and a molecular weight of 365.93 g/mol, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₄BrF₃IN

- CAS Number : 868692-81-3

- Melting Point : 64–66 °C

- Hazard Classification : Irritant (Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2)

Research indicates that compounds similar to this compound may act as selective inhibitors of specific protein kinases involved in signal transduction pathways associated with various proliferative diseases, including cancer. The compound's structure allows it to interact with the MEK (Mitogen-activated protein kinase/extracellular signal-regulated kinase kinase) pathway, which is crucial in regulating cell proliferation and survival .

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit MEK activity, thereby preventing the phosphorylation of MAPK (Mitogen-activated protein kinase). This inhibition can reverse the transformed phenotype of certain cancer cell lines, suggesting potential use in cancer therapy .

Inhibition of Proliferative Diseases

The compound has been associated with potential therapeutic effects against proliferative diseases such as psoriasis and restenosis. The inhibition of MEK leads to reduced cell proliferation and survival signals in affected tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on MEK Inhibition : A study demonstrated that specific derivatives could inhibit the phosphorylation of MAPK in various cancer cell lines, leading to decreased cell viability and proliferation rates .

- Binding Studies : Research involving DNA and BSA (Bovine Serum Albumin) binding studies indicated that the compound exhibits strong binding affinity, which may contribute to its biological effects by modulating cellular processes at the molecular level .

- Comparative Analysis : A comparative study highlighted the efficacy of this compound against other known kinase inhibitors, showing promising results in terms of selectivity and potency against MEK .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-iodo-5-(trifluoromethyl)aniline is primarily utilized in drug discovery and development:

-

Antiviral Agents :

- The compound has been investigated as a potential inhibitor of viral proteases, particularly targeting the Hepatitis C virus (HCV). Its structural features allow it to interfere with viral replication mechanisms, making it a candidate for antiviral therapies.

-

Cancer Treatment :

- It has been identified as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in cell proliferation pathways associated with various cancers. This inhibition can reverse the transformed phenotype of cancer cells, indicating its potential in cancer therapeutics .

- Anti-inflammatory Properties :

Agrochemical Applications

In agrochemistry, derivatives of this compound have been explored for their effectiveness as active ingredients in crop protection:

-

Pesticides :

- The compound can be transformed into trifluoromethylpyridine derivatives, which have been incorporated into new agrochemical formulations aimed at enhancing crop resistance to pests and diseases.

-

Iso Common Names :

- More than 20 new trifluoromethylpyridine-containing agrochemicals derived from this compound have received ISO common names, indicating their regulatory approval and commercial viability.

Material Science Applications

The unique trifluoromethyl group combined with halogen substituents enhances the reactivity of this compound:

-

Organic Synthesis :

- It serves as a versatile building block for synthesizing complex organic molecules, including biaryl compounds through coupling reactions and substituted anilines via nucleophilic substitution.

- Specialty Chemicals :

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceuticals | Antiviral agents, cancer treatment | Inhibits HCV protease; MEK inhibitor for cancer |

| Agrochemicals | Crop protection pesticides | Development of new trifluoromethylpyridine products |

| Material Science | Building block for organic synthesis | Formation of complex organic structures |

Case Studies and Research Findings

-

Antiviral Activity :

- A study demonstrated that derivatives of this compound effectively inhibited HCV NS3 protease activity, showcasing their potential in antiviral drug development.

- MEK Inhibition :

-

Agrochemical Efficacy :

- Trials indicated that newly developed trifluoromethylpyridine-based agrochemicals significantly improved crop yields and resistance against common pests compared to traditional agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent positions and types significantly influence the compound's properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Data for Halogenated Trifluoromethyl Anilines

*Estimated pKa based on substituent effects from related trifluoromethyl anilines .

Key Differences and Trends

Acidity (pKa):

The electron-withdrawing nature of -CF₃, Br, and I substituents lowers the pKa of the aniline group compared to unsubstituted aniline (pKa ~4.6). For example:

- 4-(Trifluoromethyl)aniline: pKa = 2.75 .

- 3-(Trifluoromethyl)aniline: pKa = 3.49 .

The target compound’s additional bromine and iodine substituents further enhance acidity, with an estimated pKa of ~2.3.

Reactivity in Cross-Coupling Reactions:

- The iodine atom in the target compound is more reactive than bromine in nucleophilic aromatic substitution or transition-metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions) .

- In contrast, 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) lacks iodine, limiting its utility in iodine-specific reactions .

Steric and Electronic Effects:

- The bulky iodine atom in the target compound may reduce reaction rates in sterically hindered environments compared to smaller substituents like fluorine .

- Compounds with multiple -CF₃ groups (e.g., 2-Bromo-4,5-di(trifluoromethyl)aniline) exhibit enhanced thermal stability but reduced solubility in polar solvents .

Q & A

Q. Key considerations :

- Temperature : Lower temperatures favor mono-halogenation; higher temperatures risk di-substitution or ring degradation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

- Purification : Column chromatography or recrystallization minimizes side products like 4,5-dihalogenated analogs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Look for the NH₂ signal (δ 4.5–5.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). The iodine substituent causes deshielding of adjacent protons .

- ¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (δ 120–125 ppm, J ≈ 270 Hz) due to C-F coupling. Halogens (Br, I) induce upfield shifts in neighboring carbons .

- FT-IR : NH₂ stretching (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹), and C-Br/C-I stretches (500–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br; I: single dominant peak at 127) .

Advanced Tip : Use X-ray crystallography (SHELXL ) to resolve ambiguities in substituent positions, especially when iodine’s heavy atom effect complicates NMR analysis.

Advanced: How can researchers design a multi-step synthesis protocol for this compound that minimizes side-product formation?

Answer:

Stepwise Design :

Protection of NH₂ : Acetylate the amine group (acetic anhydride, pyridine) to prevent unwanted side reactions during nitration/halogenation .

Directed Halogenation : Use iodine monochloride (ICl) with a Lewis acid (e.g., FeCl₃) to direct iodination to the ortho position relative to CF₃ .

Deblocking and Reduction : Hydrolyze the acetyl group (NaOH/EtOH) before reducing the nitro group to NH₂ .

Q. Optimization Strategies :

- Kinetic Control : Slow addition of halogenating agents at low temperatures (−10°C) suppresses di-substitution .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and halt at >90% conversion.

Example : A patent synthesis (EP 4374877 ) achieved 85% yield by coupling Pd-catalyzed cross-coupling (Suzuki-Miyaura) for bromine introduction, followed by iodination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.